(Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-3-methylaniline
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(3-methylphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c1-15-3-2-4-18(13-15)22-20-24(23-9-11-25-12-10-23)19(14-26-20)16-5-7-17(21)8-6-16/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCWFEMRRXMYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-3-methylaniline typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with morpholine and 3-methylaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Properties
Thiazole derivatives are recognized for their antimicrobial properties. Research indicates that compounds similar to (Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-3-methylaniline exhibit significant antibacterial and antifungal activities. For example, studies have shown that certain thiazole derivatives can inhibit the growth of bacteria such as Mycobacterium smegmatis and fungi like Candida albicans .
| Compound | MIC (µg/ml) | Target Microorganism |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 9c | Significant inhibition | Various bacteria and fungi |
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions. The general synthetic pathway includes:
- Formation of the thiazole ring.
- Introduction of the morpholine moiety.
- Substitution reactions to attach the chlorophenyl group.
These steps are crucial for enhancing the biological activity or creating derivatives tailored for specific applications .
Case Study 1: Antimicrobial Efficacy
A study published in RSC Advances focused on synthesizing new thiazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited significant antimicrobial activity against various strains, suggesting potential applications in developing new antibiotics .
Case Study 2: Anticancer Activity
Research published in reputable journals has explored the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have been shown to effectively inhibit tumor growth in vitro and in vivo models, indicating that this compound may share these properties .
Mechanism of Action
The mechanism of action of (Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-3-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations:
Benzothiazole derivatives (e.g., ) often exhibit enhanced planarity and π-π stacking interactions due to the fused benzene ring, which may improve membrane permeability compared to simple thiazoles.
Substituent Effects: The morpholine group at position 3 introduces a hydrophilic, oxygen-rich moiety, likely enhancing solubility compared to the 2-methoxyethyl group in . Morpholine’s conformational flexibility may also influence binding to enzymes or receptors.
albicans , suggesting that the 4-chlorophenyl group and N-heterocyclic cores are pharmacophoric elements. The morpholine sulfonyl benzamide derivative highlights the role of sulfonyl groups in enhancing metabolic stability and target specificity, a feature absent in the target compound.
Table 2: Physicochemical Properties
Q & A
Q. What synthetic routes are recommended for preparing (Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-3-methylaniline?
The compound can be synthesized via cyclocondensation reactions involving hydrazonoyl chlorides and thiazole precursors. A typical method involves:
- Reacting N-(4-chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline (or similar intermediates) with acetylating agents under reflux in ethanol.
- Purification via column chromatography or recrystallization to isolate the Z-isomer. Key conditions include using triethylamine as a base and optimizing reaction time (6–12 hours) to achieve yields of 70–80% .
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Hydrazonoyl chloride (5a/5b) | Ethanol | Reflux (78°C) | 72–80% |
| Intermediate 17a–c | Ethanol | 6 hours | 75% avg. |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon signals (e.g., morpholine carbons at δ 45–55 ppm) .
- FT-IR : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, morpholine C-O-C at 1100–1200 cm⁻¹) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 446.9) with <2 ppm error .
Advanced Research Questions
Q. How can reaction yields be optimized for morpholine-containing thiazoles?
- Catalyst Screening : Triethylamine or DBU improves nucleophilic substitution efficiency in morpholine ring formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intermediate stability during cyclocondensation .
- Isomer Control : Use of Z-selective conditions (e.g., low-temperature crystallization) minimizes E-isomer contamination .
Q. What computational methods predict electronic properties and stability of this compound?
- DFT Calculations : Frontier molecular orbital (FMO) analysis reveals HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity. The Z-configuration is stabilized by intramolecular hydrogen bonding (N–H⋯O) .
- Molecular Dynamics (MD) : Simulates solvent interactions; chloroform shows better solubility than water due to hydrophobic morpholine-thiazole core .
Q. How should discrepancies in NMR data across studies be resolved?
- High-Resolution NMR : Use 600+ MHz instruments to resolve overlapping signals (e.g., aromatic protons in crowded regions) .
- Deuterated Solvent Calibration : Ensure chemical shifts are referenced to TMS in CDCl3 or DMSO-d6 .
- Cross-Validation : Compare with XRD-derived structures (e.g., SHELX-refined coordinates) to confirm assignments .
Q. What strategies evaluate the biological activity of structurally related thiazole derivatives?
- In Vitro Assays : MTT-based cytotoxicity screening against cancer cell lines (IC50 values) .
- Targeted Inhibition : Molecular docking (e.g., VEGFR-2 binding) to prioritize compounds for synthesis .
- SAR Analysis : Vary substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to correlate structure with apoptotic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
